![molecular formula C8H5BrO B13467228 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 407610-91-7](/img/structure/B13467228.png)
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H7BrO. It is also known as 4-Bromobenzocyclobutene. This compound is of interest due to its unique bicyclic structure, which includes a bromine atom and a ketone functional group. The compound’s structure and reactivity make it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene. One common method includes dissolving benzocyclobutene in acetic acid and treating it with a mixture of bromine and iodine at room temperature . This reaction selectively brominates the benzocyclobutene to form 4-Bromobenzocyclobutene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various chemical transformations, including cycloaddition reactions and polymerization processes . The compound’s unique structure allows it to participate in specific binding interactions with enzymes and other biological molecules, potentially inhibiting their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: This compound lacks the bromine and ketone groups, making it less reactive in certain chemical transformations.
1-Bromobenzocyclobutene: Similar in structure but differs in the position of the bromine atom, affecting its reactivity and applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound contains a nitrogen atom, which imparts different chemical properties and potential biological activities.
The uniqueness of 4-Bromobicyclo[42
Eigenschaften
CAS-Nummer |
407610-91-7 |
|---|---|
Molekularformel |
C8H5BrO |
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
InChI-Schlüssel |
SIBAIBBXJAOUAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C1=O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
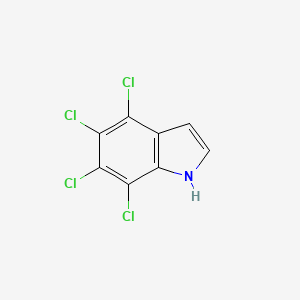
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
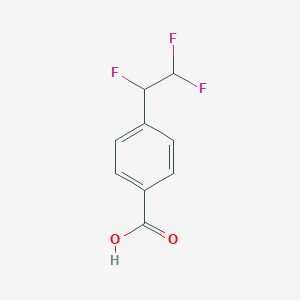
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

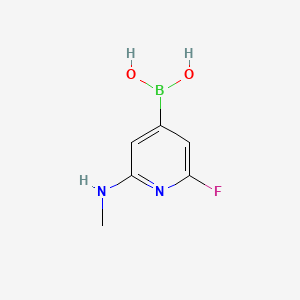
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
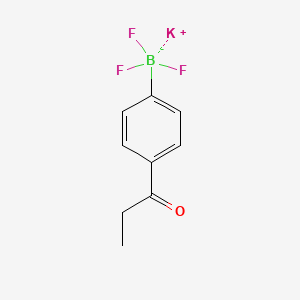
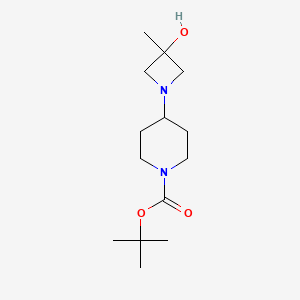
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
